2-Benzyl-3-oxobutanoic acid
Overview
Description
2-Benzyl-3-oxobutanoic acid is a chemical compound with the formula C₁₁H₁₂O₃ . It has a mass of 192.078644244 daltons . It belongs to the class of organic compounds known as short-chain keto acids and derivatives .
Molecular Structure Analysis
The molecular structure of this compound is represented by the canonical SMILES string: CC(=O)C(Cc1ccccc1)C(=O)O . The InChI representation is: InChI=1S/C11H12O3/c1-8(12)10(11(13)14)7-9-5-3-2-4-6-9/h2-6,10H,7H2,1H3,(H,13,14) .Scientific Research Applications
Synthesis and Characterization
Synthesis of Novel Derivatives : 2-Benzyl-3-oxobutanoic acid is used in the synthesis of new chemical compounds. For instance, it was utilized in the preparation of a pyrazole derivative, where the cyclocondensation reaction of (E)-ethyl 2-benzylidene-3-oxobutanoate with phenylhydrazine hydrochloride produced ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate. This compound was characterized using various spectroscopic methods and assessed for its antioxidant properties (Naveen et al., 2021).
Transformation into Novel Compounds : Another example of its use in synthesis is the transformation of related compounds, like the conversion of 4-(1-dimethylaminoethylidene)-2-phenyl-5(4H)-oxazolone into methyl 2-benzoylamino-3-oxobutanoate. This transformation led to the synthesis of various pyrazolones and their derivatives (Bratušek, Hvala, & Stanovnik, 1998).
Chemical Reactions and Mechanisms
Understanding Chemical Reactions : this compound is also used in studies to understand specific chemical reactions. For example, it reacts with aliphatic aldehydes in the presence of pyridine to produce α,β-unsaturated methyl ketones. This method was used to synthesize a constituent of the marine sponge Plakortis zygompha (Grayson & Tuite, 1986).
Exploring Psychotropic Activity : The compound's derivatives have been studied for their psychotropic activity, revealing various effects of different severity and direction, such as anxiogenic properties without deterioration in cognitive potential (Pulina et al., 2022).
Applications in Material Science
- Copper Film Deposition : In material science, derivatives of this compound, like bis(alkyl 3-oxobutanoato)copper(II) compounds, have been synthesized and used for depositing copper films. These films were deposited at temperatures as low as 160 °C and showed conformal coverage on patterned substrates (Hwang, Choi, & Shim, 1996).
Pharmaceutical Research
- Potential Anti-diabetic Agent : A derivative, 4-((benzyloxy)amino)-2-hydroxy-4-oxobutanoic acid, was synthesized and proposed as an insulinotropic agent for the treatment of non-insulin-dependent diabetes mellitus. Its effects on plasma glucose, serum insulin, and lipid profiles in diabetic models were investigated (Khurana et al., 2018).
Properties
IUPAC Name |
2-benzyl-3-oxobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-8(12)10(11(13)14)7-9-5-3-2-4-6-9/h2-6,10H,7H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXRKHHZAGZHEHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(CC1=CC=CC=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40517965 | |
Record name | 2-Benzyl-3-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40517965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2382-58-3 | |
Record name | 2-Benzyl-3-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40517965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.